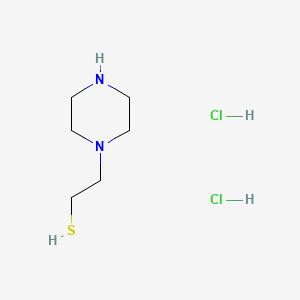
Ethyl 2-(3-amino-4-bromo-1h-pyrazol-1-yl)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(3-amino-4-bromo-1h-pyrazol-1-yl)butanoate is a compound that belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with an amino group and a bromine atom, making it a valuable scaffold for the development of various pharmaceuticals and agrochemicals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-amino-4-bromo-1h-pyrazol-1-yl)butanoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethyl 2-bromo-3-oxobutanoate with hydrazine hydrate to form the pyrazole ring, followed by bromination and subsequent amination . The reaction conditions often include the use of solvents like ethanol or tetrahydrofuran (THF) and catalysts to facilitate the cyclization and substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of this compound .
化学反应分析
Types of Reactions
Ethyl 2-(3-amino-4-bromo-1h-pyrazol-1-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form dehalogenated products.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base.
Major Products
The major products formed from these reactions include nitro derivatives, dehalogenated compounds, and various substituted pyrazoles, depending on the specific reagents and conditions used .
科学研究应用
Ethyl 2-(3-amino-4-bromo-1h-pyrazol-1-yl)butanoate has a wide range of applications in scientific research:
作用机制
The mechanism of action of Ethyl 2-(3-amino-4-bromo-1h-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and bromine substituents on the pyrazole ring play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects . The exact pathways and molecular interactions depend on the specific application and target .
相似化合物的比较
Ethyl 2-(3-amino-4-bromo-1h-pyrazol-1-yl)butanoate can be compared with other similar compounds, such as:
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Known for its biological activities, including neurotoxicity and oxidative stress modulation.
Amino-pyrazoles: A broad class of compounds with diverse therapeutic potential, including anticancer and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity .
属性
分子式 |
C9H14BrN3O2 |
|---|---|
分子量 |
276.13 g/mol |
IUPAC 名称 |
ethyl 2-(3-amino-4-bromopyrazol-1-yl)butanoate |
InChI |
InChI=1S/C9H14BrN3O2/c1-3-7(9(14)15-4-2)13-5-6(10)8(11)12-13/h5,7H,3-4H2,1-2H3,(H2,11,12) |
InChI 键 |
KNHXDVIJEXSFAU-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(=O)OCC)N1C=C(C(=N1)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rac-1-[(1R,2R)-2-fluorocyclopropyl]ethan-1-one, cis](/img/structure/B13556886.png)

![5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonyl chloride](/img/structure/B13556892.png)
![tert-butyl N-[4-(4-hydroxybutyl)phenyl]carbamate](/img/structure/B13556894.png)




![2-[(1R)-1-Amino-2-hydroxyethyl]-6-fluorophenol](/img/structure/B13556942.png)

![rac-(5aR,8aS)-2H,5H,5aH,6H,7H,8H,8aH-oxepino[2,3-c]pyrrolehydrochloride](/img/structure/B13556949.png)
![ethyl 1H,2H,3H-pyrrolo[3,4-c]pyridine-6-carboxylate](/img/structure/B13556951.png)

![2-chloro-N-({8-hydroxypentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-yl}methyl)acetamide](/img/structure/B13556966.png)
